(3-Amino-4-hydroxyphenyl)boronic acid
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Overview
Description
(3-Amino-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-hydroxyphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis often begins with 3-nitro-4-chlorobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
Boronic Acid Formation: The resulting 3-amino-4-chlorobenzoic acid is then subjected to a lithium-halogen exchange reaction, followed by the addition of trimethyl borate and subsequent hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent.
Major Products:
Oxidation: The major product is 3-amino-4-hydroxybenzaldehyde.
Reduction: The major product is 3-amino-4-hydroxyphenylethylamine.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various substituents on the phenyl ring.
Scientific Research Applications
(3-Amino-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of (3-Amino-4-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme, blocking its activity .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with active sites containing diol groups, such as serine proteases and kinases.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison:
- Uniqueness: (3-Amino-4-hydroxyphenyl)boronic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a broader range of chemical reactions and applications compared to its analogs .
- Reactivity: The presence of the amino group enhances the compound’s reactivity in nucleophilic substitution reactions, making it more versatile in organic synthesis .
Properties
Molecular Formula |
C6H8BNO3 |
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Molecular Weight |
152.95 g/mol |
IUPAC Name |
(3-amino-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H,8H2 |
InChI Key |
IEMTZWFOBDOUEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)N)(O)O |
Origin of Product |
United States |
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